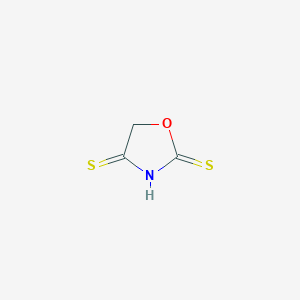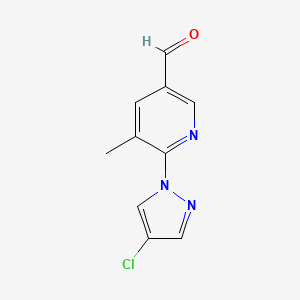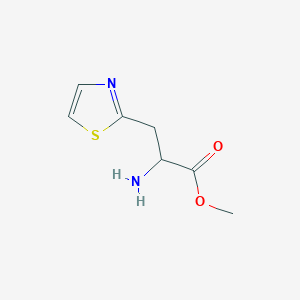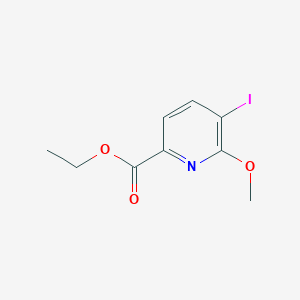
Ethyl 5-iodo-6-methoxypicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-6-methoxypicolinate typically involves the iodination of a suitable pyridine precursor. One common method involves the reaction of 6-methoxypyridine-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5th position. The resulting 5-iodo-6-methoxypyridine-2-carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is also critical to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions
Ethyl 5-iodo-6-methoxypicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group at the 6th position can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents with oxidizing agents at room temperature or slightly elevated temperatures.
Reduction Reactions: Performed in anhydrous conditions with strong reducing agents at low temperatures.
Major Products Formed
Substitution Reactions: Products include 5-amino-6-methoxypicolinate and 5-thio-6-methoxypicolinate.
Oxidation Reactions: Products include 5-iodo-6-hydroxypicolinate.
Reduction Reactions: Products include ethyl 5-iodo-6-methoxypicolinyl alcohol.
科学研究应用
Ethyl 5-iodo-6-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of Ethyl 5-iodo-6-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group on the pyridine ring play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its application. The exact pathways involved vary depending on the specific biological or chemical system being studied .
相似化合物的比较
Ethyl 5-iodo-6-methoxypicolinate can be compared with other similar compounds, such as:
Ethyl 5-bromo-6-methoxypicolinate: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and binding properties.
Ethyl 5-chloro-6-methoxypicolinate: Contains a chlorine atom, leading to different chemical and biological properties.
Ethyl 5-fluoro-6-methoxypicolinate: The presence of a fluorine atom results in unique electronic and steric effects.
属性
IUPAC Name |
ethyl 5-iodo-6-methoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYCCRKYKDUBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)
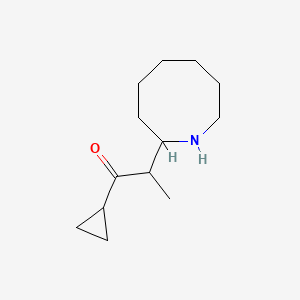
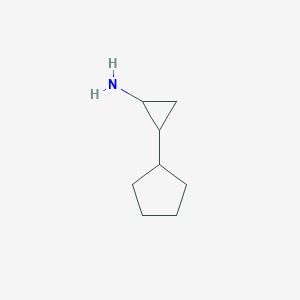
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
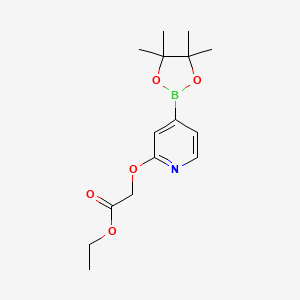
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
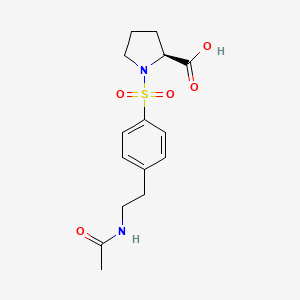
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
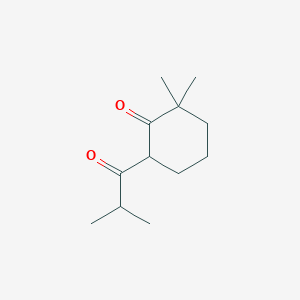
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
